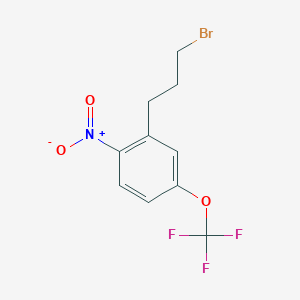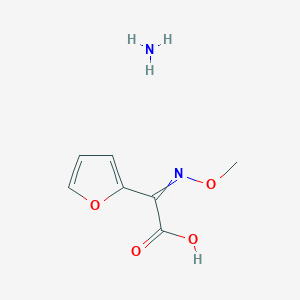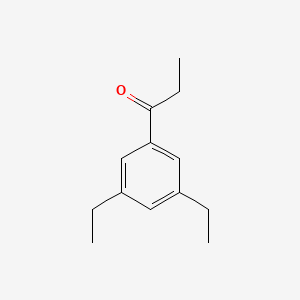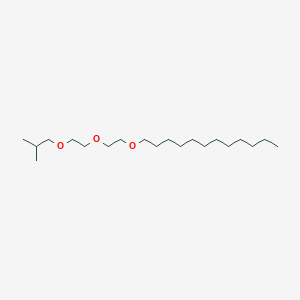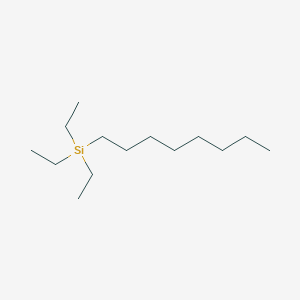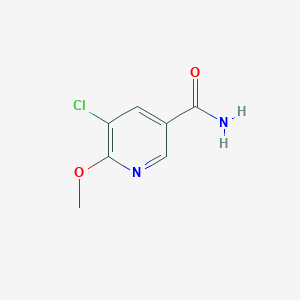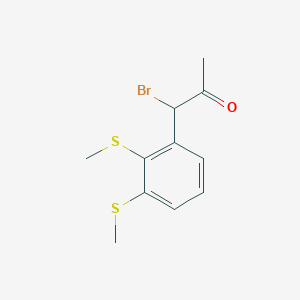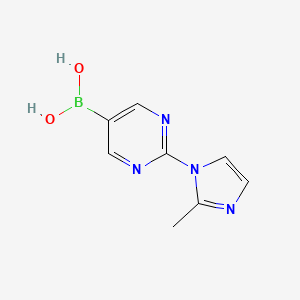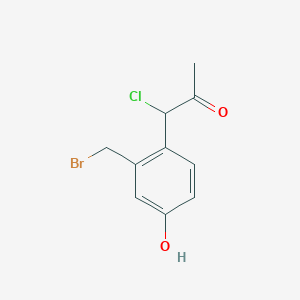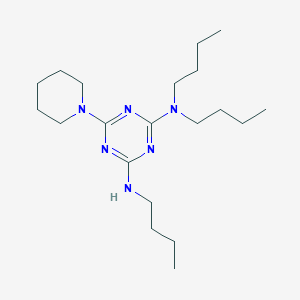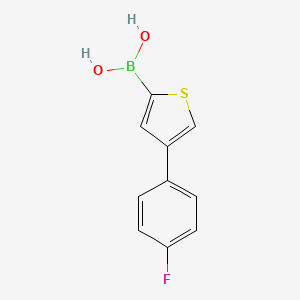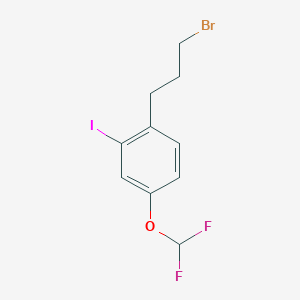
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the bromopropyl and difluoromethoxy groups. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective substitution of the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce corresponding benzoic acids or ketones.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to participate in various chemical reactions, influencing its reactivity and biological activity. The specific pathways and molecular targets depend on the context of its use, such as in drug development or chemical synthesis.
Comparación Con Compuestos Similares
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene
Comparison: Compared to similar compounds, 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene is unique due to the specific arrangement of halogen atoms and functional groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C10H10BrF2IO |
|---|---|
Peso molecular |
390.99 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-5-1-2-7-3-4-8(6-9(7)14)15-10(12)13/h3-4,6,10H,1-2,5H2 |
Clave InChI |
RARYVBVJITYOFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)I)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

